

In-Depth Technical Guide to N-phenyl-4-aminophenol (CAS 101-54-2)

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Compound of Interest

Compound Name: 1,4-Benzenediamine, N-phenyl-,
monohydrochloride

Cat. No.: B147430

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-4-aminophenol, also known as 4-aminodiphenylamine or N-phenyl-p-phenylenediamine, with the CAS registry number 101-54-2, is an aromatic amine of significant interest in various industrial and research applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential mechanisms of action relevant to drug development and toxicology. The information is presented to support researchers and scientists in their understanding and utilization of this compound.

Chemical and Physical Properties

N-phenyl-4-aminophenol is a purple-black solid or flake-like substance at room temperature.^[1] It is an organic compound that features two amine groups attached to a phenyl-substituted p-phenylenediamine structure.^[2] Its properties make it suitable for applications as an antioxidant and as an intermediate in the synthesis of dyes and polymers.^[2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of N-phenyl-4-aminophenol.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₂ N ₂	[2]
Molecular Weight	184.24 g/mol	[2]
Appearance	Purple-black solid or flakes	[1]
Melting Point	68-72 °C	
Boiling Point	354 °C at 760 mmHg	[2]
Flash Point	199 °C	
Density	1.15 g/cm ³	[2]
logP (Octanol/Water)	2.5	[2]

Property	Value	Reference
Solubility in Water	Insoluble	
Solubility in Organic Solvents	Soluble in ethanol	
pKa (predicted)	5.1 (for the related compound N-isopropyl-N'-phenyl-p-phenylenediamine)	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-phenyl-4-aminophenol.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of N-phenyl-p-phenylenediamine is available and can be used for the identification of its functional groups. [4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are available for N-phenyl-p-phenylenediamine and its hydrochloride salt, which are essential for structural elucidation.[5][6][7][8]
- UV-Visible Spectroscopy: While a specific spectrum for N-phenyl-4-aminophenol was not found, analysis of related p-phenylenediamine compounds can be performed using UV-Vis spectrophotometry.[9]

Experimental Protocols

Synthesis of N-phenyl-4-aminophenol via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern and efficient method for the synthesis of N-phenyl-4-aminophenol.[1]

Materials:

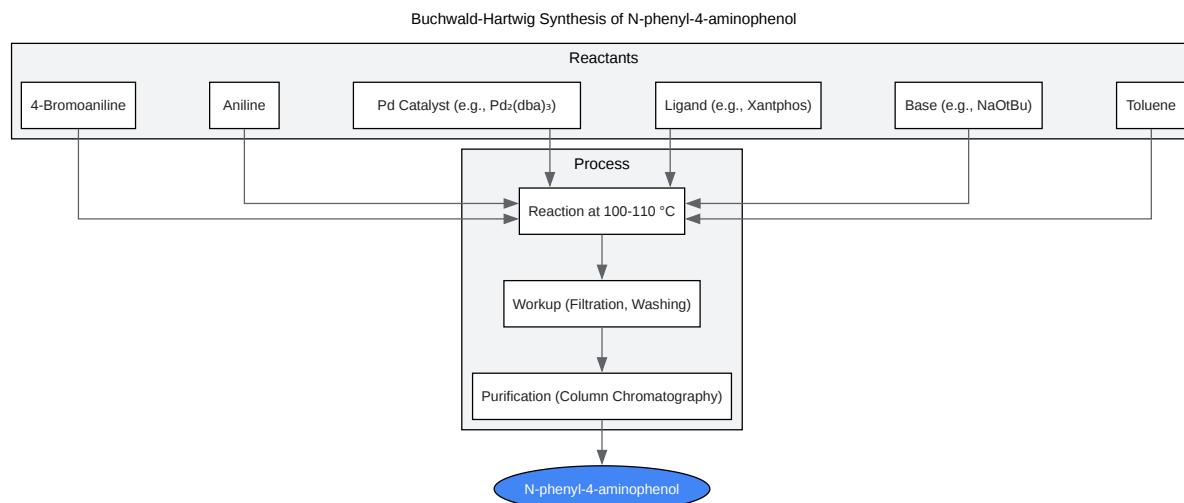
- 4-bromoaniline (1.0 equivalent)
- Aniline (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 equivalents)
- Phosphine ligand (e.g., Xantphos, 0.04 equivalents)
- Sodium tert-butoxide (1.4 equivalents)
- Anhydrous toluene

Procedure:

- In a glovebox purged with nitrogen, combine 4-bromoaniline, aniline, the palladium catalyst, the phosphine ligand, and sodium tert-butoxide in a dry Schlenk flask.
- Add anhydrous toluene to the flask via syringe.

- Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
- Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude N-phenyl-4-aminophenol by column chromatography on silica gel using a hexane/ethyl acetate gradient.[\[1\]](#)

Diagram of Synthesis Workflow:



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Caption: Workflow for the synthesis of N-phenyl-4-aminophenol.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

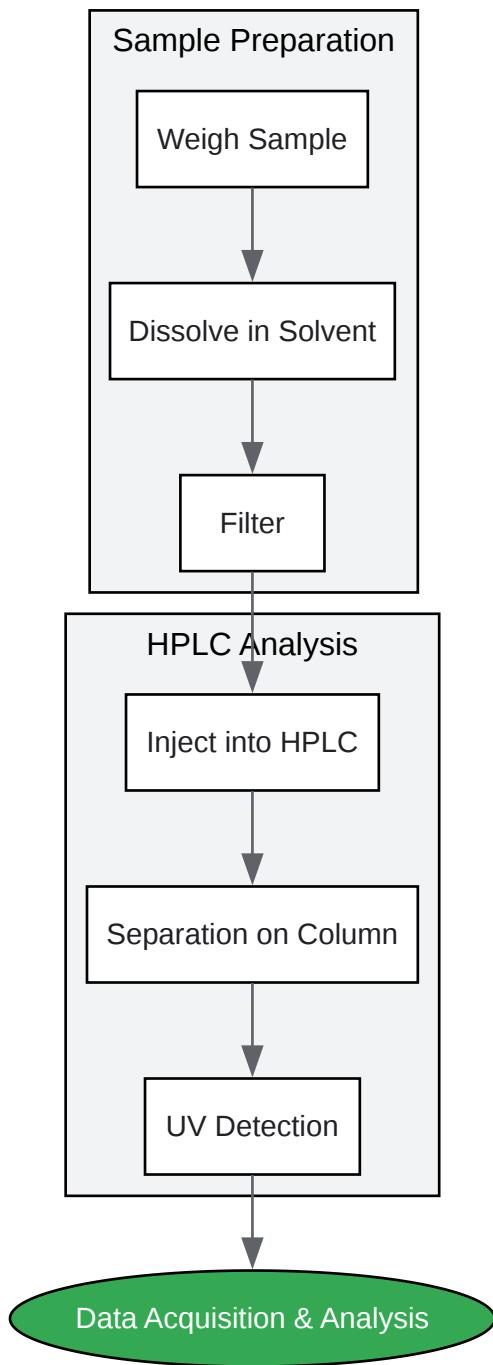
While a specific HPLC method for N-phenyl-4-aminophenol is not detailed in the provided search results, methods for the analysis of the related compound p-phenylenediamine can be adapted. A common approach involves using a mixed-mode stationary phase column.[10][11]

General HPLC Parameters (for adaptation):

- Column: A mixed-mode stationary phase column, such as Primesep 100 (4.6 x 150 mm, 5 μm).[\[10\]](#)
- Mobile Phase: An isocratic mixture of acetonitrile and water with an acidic buffer (e.g., sulfuric acid). A typical starting point could be a 30:70 ratio of acetonitrile to water.[\[10\]](#)
- Flow Rate: 1.0 mL/min.[\[10\]](#)
- Detection: UV detection at a wavelength determined from the UV-Vis spectrum of N-phenyl-4-aminophenol. For related compounds, wavelengths around 210-242 nm have been used.[\[10\]](#)[\[11\]](#)
- Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent, such as the mobile phase, to a known concentration.

Diagram of Analytical Workflow:

HPLC Analysis of N-phenyl-4-aminophenol

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Caption: General workflow for the HPLC analysis of N-phenyl-4-aminophenol.

Biological Activity and Mechanism of Action

N-phenyl-4-aminophenol exhibits biological activity that is of interest to toxicologists and drug development professionals. It is known to be a skin sensitizer and can cause allergic reactions.

[2]

Toxicity and Allergenicity

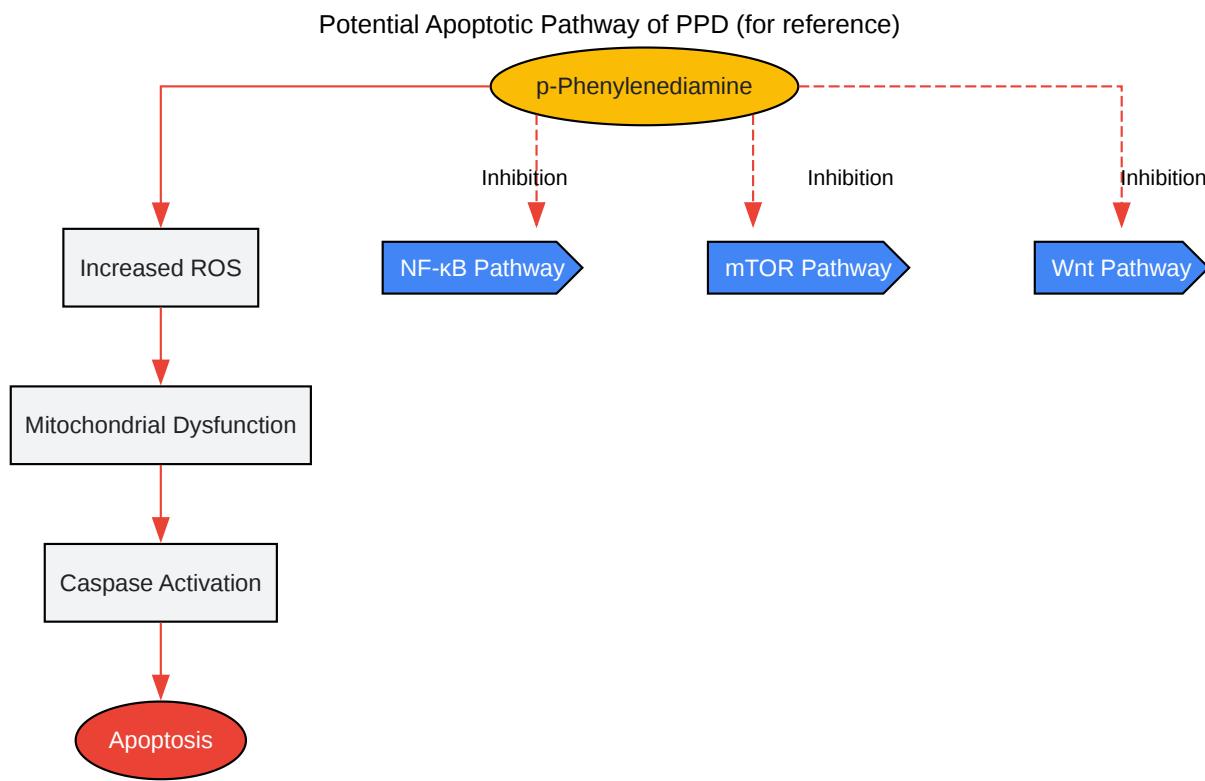
Exposure to N-phenyl-4-aminophenol can lead to skin irritation, dermatitis, and methemoglobinemia, a condition that impairs oxygen transport in the blood.[2] Its potential to cause allergic contact dermatitis is a significant consideration in occupational health.

A study on the quinone derivative of a related compound, N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), revealed a toxicity mechanism involving the formation of DNA adducts in mammalian cells and aquatic organisms.[12] This suggests that the metabolic activation of such compounds can lead to genotoxicity.

Signaling Pathways

While specific signaling pathways for N-phenyl-4-aminophenol are not well-elucidated in the context of drug development, studies on the parent compound, p-phenylenediamine (PPD), provide some insights. PPD has been shown to induce apoptosis in human urothelial cells through the activation of a reactive oxygen species (ROS)-mediated mitochondrial pathway.[13] This process was also associated with the inhibition of the NF-κB, mTOR, and Wnt signaling pathways.[13] It is plausible that N-phenyl-4-aminophenol could exert its biological effects through similar mechanisms, although further research is required to confirm this.

Diagram of Potential Signaling Pathway Involvement (based on p-phenylenediamine data):

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Caption: Apoptotic pathways induced by p-phenylenediamine.

Conclusion

N-phenyl-4-aminophenol (CAS 101-54-2) is a versatile aromatic amine with a range of industrial applications. This guide has provided a detailed summary of its physical and chemical properties, along with protocols for its synthesis and analysis. While its biological activity is primarily characterized by its toxicity and allergenicity, the mechanisms of action of related compounds suggest potential interactions with key cellular signaling pathways. Further research is warranted to fully elucidate its pharmacological and toxicological profile, which will be crucial for its safe handling and for exploring any potential applications in drug development.

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